molecular formula C9H9ClN2O2 B2631353 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201872-75-3

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one

Cat. No. B2631353
M. Wt: 212.63
InChI Key: WNICNZJGWIMNMK-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This feature, along with the stereogenicity of carbons, can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds also plays a significant role .

Scientific Research Applications

Synthesis and Organic Chemistry

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one and related pyrrolidin-2-ones are valuable in organic synthesis, particularly as intermediates in the synthesis of biologically active compounds and for the preparation of novel molecular structures. For instance, pyrrolin-2-ones serve as acceptors in conjugate addition reactions, which are instrumental in synthesizing various 2-pyrrolidinones and pyrrolidines with potential bioactivity, including nootropics like nebracetam (J. Alves, 2007). Moreover, the structural rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones, demonstrates their utility in the development of agrochemicals or medicinal compounds, showcasing their versatility in chemical synthesis (F. Ghelfi et al., 2003).

Catalysis and Chemical Reactions

These compounds also play a role in catalysis. For example, complexes derived from similar pyrrolidine structures have been explored for their catalytic capabilities in Heck and Suzuki–Miyaura coupling reactions, as well as in the catalytic oxidation of primary and secondary alcohols, highlighting their applicability in facilitating organic transformations (Pradhumn Singh et al., 2009).

Asymmetric Synthesis and Organocatalysis

The role of pyrrolidin-2-ones extends into asymmetric synthesis and organocatalysis, serving as precursors in the creation of chiral molecules. These compounds can effectively catalyze asymmetric Michael addition reactions, demonstrating their importance in the synthesis of enantioselective products, which are crucial for pharmaceutical applications (Cui Yan-fang, 2008).

Material Science and Molecular Electronics

In material science, derivatives of pyrrolidin-2-ones, through polymeric and supramolecular architectures, offer insights into the design of novel materials with potential applications in molecular electronics and photonics. The development of conducting polymers based on pyrrolidin-2-one derivatives underscores their significance in creating electrically conductive materials, which could be integral for future electronic devices (G. Sotzing et al., 1996).

Future Directions

Pyrrolidine derivatives, including “3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one”, may continue to be a focus of research due to their potential in drug discovery . Future research may focus on exploring new synthetic strategies, investigating different biological profiles, and optimizing physicochemical parameters .

properties

IUPAC Name

3-(3-chloropyridin-2-yl)oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICNZJGWIMNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one

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